[7-Tert-butyl-1,2-bis(ethylsulfonyl)indolizin-3-yl](4-chlorophenyl)methanone
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Overview
Description
7-TERT-BUTYL-3-(4-CHLOROBENZOYL)-1,2-BIS(ETHANESULFONYL)INDOLIZINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a tert-butyl group, a chlorobenzoyl group, and two ethanesulfonyl groups attached to an indolizine core. The combination of these functional groups imparts specific chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-TERT-BUTYL-3-(4-CHLOROBENZOYL)-1,2-BIS(ETHANESULFONYL)INDOLIZINE typically involves multiple steps, starting from readily available starting materials. The key steps include the introduction of the tert-butyl group, the chlorobenzoyl group, and the ethanesulfonyl groups onto the indolizine core. Common synthetic routes may involve:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Tert-Butyl Group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Chlorobenzoyl Group: This can be done through acylation reactions using chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Addition of Ethanesulfonyl Groups: This step typically involves sulfonylation reactions using ethanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
7-TERT-BUTYL-3-(4-CHLOROBENZOYL)-1,2-BIS(ETHANESULFONYL)INDOLIZINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group or reduce the sulfonyl groups to thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives or thiol derivatives.
Substitution: Various substituted indolizine derivatives.
Scientific Research Applications
7-TERT-BUTYL-3-(4-CHLOROBENZOYL)-1,2-BIS(ETHANESULFONYL)INDOLIZINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-TERT-BUTYL-3-(4-CHLOROBENZOYL)-1,2-BIS(ETHANESULFONYL)INDOLIZINE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
ETHYL 7-TERT-BUTYL-3-(4-CHLOROBENZOYL)-1-INDOLIZINECARBOXYLATE: Shares a similar indolizine core but differs in the presence of a carboxylate group instead of ethanesulfonyl groups.
tert-BUTYL 4-[(E)-BUT-1-EN-3-YN-1-YL]-3-{[tert-BUTYL(DIMETHYL)SILYL]OXY}-1H-INDOLE-1-CARBOXYLATE: Contains a tert-butyl group and an indole core but has different substituents.
Uniqueness
7-TERT-BUTYL-3-(4-CHLOROBENZOYL)-1,2-BIS(ETHANESULFONYL)INDOLIZINE is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C23H26ClNO5S2 |
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Molecular Weight |
496.0 g/mol |
IUPAC Name |
[7-tert-butyl-1,2-bis(ethylsulfonyl)indolizin-3-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C23H26ClNO5S2/c1-6-31(27,28)21-18-14-16(23(3,4)5)12-13-25(18)19(22(21)32(29,30)7-2)20(26)15-8-10-17(24)11-9-15/h8-14H,6-7H2,1-5H3 |
InChI Key |
OPWCIVZOMZBVGP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CC)C(=O)C3=CC=C(C=C3)Cl)C(C)(C)C |
Origin of Product |
United States |
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